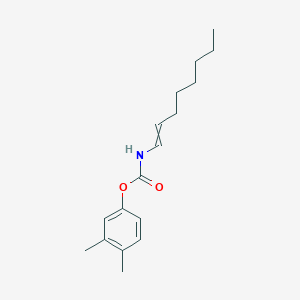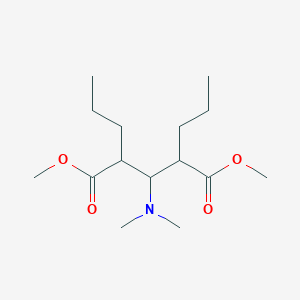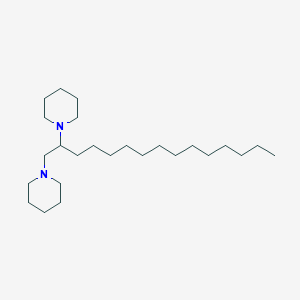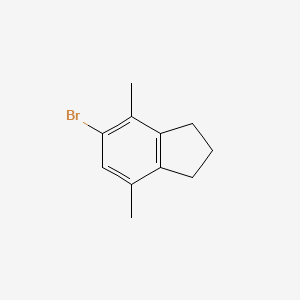
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to an oct-1-en-1-ylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl oct-1-en-1-ylcarbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with oct-1-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylphenyl oct-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of the active site, leading to the formation of a stable enzyme-carbamate complex. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethylphenyl isocyanate
- 3,4-Dimethylphenylmagnesium bromide
- 3,4-Dimethylphenyl propan-1-one
Uniqueness
3,4-Dimethylphenyl oct-1-en-1-ylcarbamate is unique due to its specific structure, which combines the properties of both the 3,4-dimethylphenyl group and the oct-1-en-1-ylcarbamate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88309-80-2 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(3,4-dimethylphenyl) N-oct-1-enylcarbamate |
InChI |
InChI=1S/C17H25NO2/c1-4-5-6-7-8-9-12-18-17(19)20-16-11-10-14(2)15(3)13-16/h9-13H,4-8H2,1-3H3,(H,18,19) |
Clé InChI |
YHCRQMZXIBQHQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CNC(=O)OC1=CC(=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14400777.png)



acetic acid](/img/structure/B14400810.png)
![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)



![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
